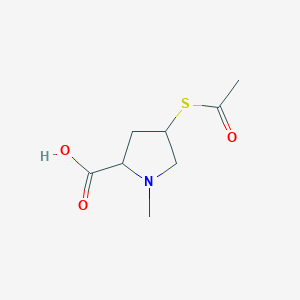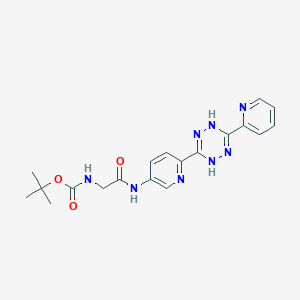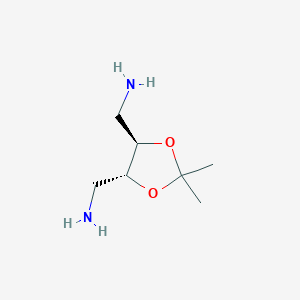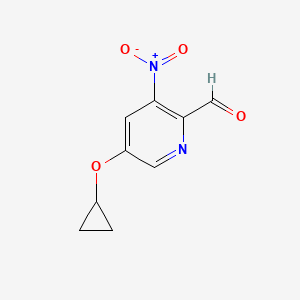
Demethoxyaschantin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethoxyaschantin is a member of the class of furofurans, specifically a lignan, which is a type of natural product found in plants. It is characterized by a tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole structure carrying an additional 3,4-dimethoxyphenyl substituent at position 4 . This compound is known for its biological activities, including antihypertensive and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of demethoxyaschantin typically involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and 1,3-benzodioxole. The synthetic route includes several steps, such as condensation reactions, cyclization, and reduction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources, such as Magnolia species, followed by purification using techniques like high-performance liquid chromatography (HPLC) and solid-phase extraction . The process ensures the isolation of high-purity this compound suitable for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Demethoxyaschantin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Demethoxyaschantin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in plant metabolism and its effects on various biological pathways.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of demethoxyaschantin involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation and blood pressure regulation. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to demethoxyaschantin include:
- Kobusin
- Fargesin
- Epieudesmin
- Isozanthpodocarpin B
Uniqueness
This compound is unique due to its specific structural features, such as the furofuran ring and the 3,4-dimethoxyphenyl substituent. These structural elements contribute to its distinct biological activities and make it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H22O6 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
5-[(3R,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21-/m0/s1 |
InChI-Schlüssel |
AWOGQCSIVCQXBT-PBFVBANWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)

![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)





![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)

